molecular formula C7H11BrNO3P B14613623 Diethyl (1-bromo-2-cyanoethenyl)phosphonate CAS No. 58468-08-9

Diethyl (1-bromo-2-cyanoethenyl)phosphonate

Cat. No.: B14613623
CAS No.: 58468-08-9
M. Wt: 268.04 g/mol
InChI Key: OPXMRAZCZGIRKX-UHFFFAOYSA-N
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Description

Diethyl (1-bromo-2-cyanoethenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group, a bromo group, and a cyano group attached to an ethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1-bromo-2-cyanoethenyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable bromo-cyanoethenyl precursor under controlled conditions. One common method involves the use of a palladium catalyst to facilitate the cross-coupling reaction between diethyl phosphite and a bromo-cyanoethenyl halide . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening and optimization techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-bromo-2-cyanoethenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways and product selectivity.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, substitution reactions may yield phosphonate derivatives with various functional groups, while reduction reactions can produce amine-containing compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (1-bromo-2-cyanoethenyl)phosphonate is unique due to the presence of both bromo and cyano groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

58468-08-9

Molecular Formula

C7H11BrNO3P

Molecular Weight

268.04 g/mol

IUPAC Name

3-bromo-3-diethoxyphosphorylprop-2-enenitrile

InChI

InChI=1S/C7H11BrNO3P/c1-3-11-13(10,12-4-2)7(8)5-6-9/h5H,3-4H2,1-2H3

InChI Key

OPXMRAZCZGIRKX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=CC#N)Br)OCC

Origin of Product

United States

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